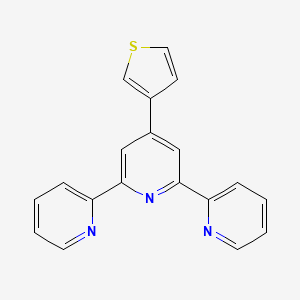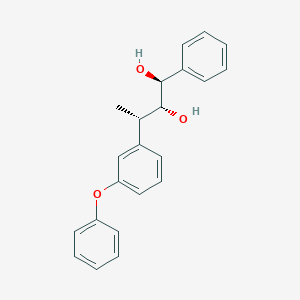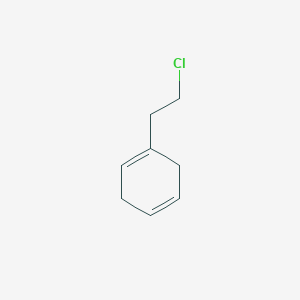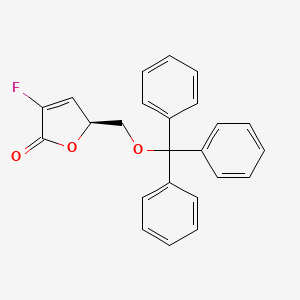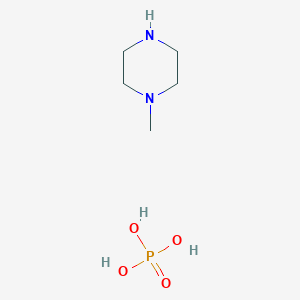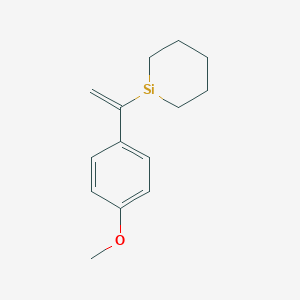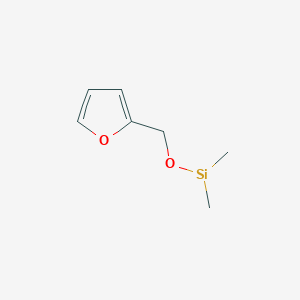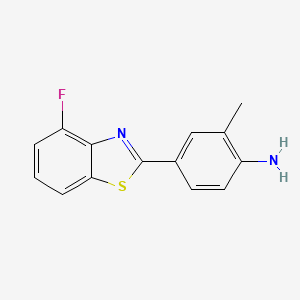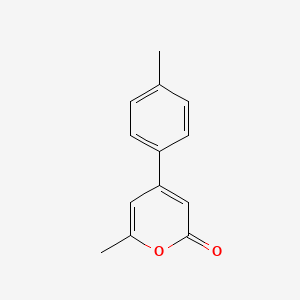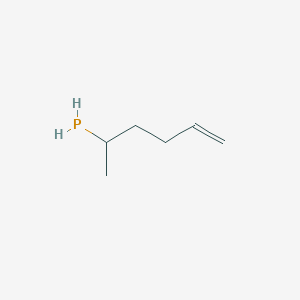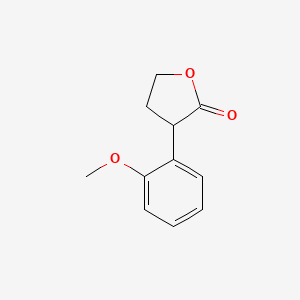![molecular formula C10H21N B14248015 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- CAS No. 501015-76-5](/img/structure/B14248015.png)
1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- is an organic compound with the molecular formula C10H21N It is a derivative of butanamine, featuring a methyl group and a butylidene group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- typically involves the reaction of 3-methyl-1-butanamine with an appropriate aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as distillation and recrystallization are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the original amine.
Aplicaciones Científicas De Investigación
1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- involves its interaction with molecular targets and pathways. The imine group in the compound can form reversible covalent bonds with nucleophiles, influencing various biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
1-Butanamine, 3-methyl-: A simpler derivative without the butylidene group.
N-Methyl-1-butanamine: Another derivative with a methyl group attached to the nitrogen atom.
3-Methyl-N-(2-phenylethyl)-1-butanamine: A compound with a phenylethyl group instead of the butylidene group.
Uniqueness: 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
501015-76-5 |
|---|---|
Fórmula molecular |
C10H21N |
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
(2S)-2-methyl-N-(3-methylbutyl)butan-1-imine |
InChI |
InChI=1S/C10H21N/c1-5-10(4)8-11-7-6-9(2)3/h8-10H,5-7H2,1-4H3/t10-/m0/s1 |
Clave InChI |
RDMRJKOVIBJRLL-JTQLQIEISA-N |
SMILES isomérico |
CC[C@H](C)C=NCCC(C)C |
SMILES canónico |
CCC(C)C=NCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


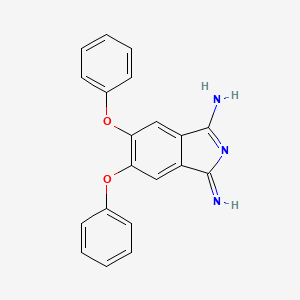
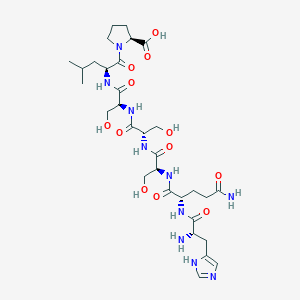
![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)
